3-Amino-5-benzylthio-1,2,4-thiadiazole

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Research reproducibility in covalent inhibitor design is often compromised by undifferentiated 1,3,4-thiadiazole isomers or uncontrolled C5 substituents. This 1,2,4-thiadiazole core functions as a cysteine-trapping electrophilic warhead with defined reactivity. - **Precise Isomer & Substitution:** C5 benzylthio group modulates warhead electrophilicity; C3 amino handle for derivatization. - **CNS-Relevant Profile:** LogP 2.99, PSA 105 Ų consistent with blood-brain barrier penetration. - **Consistent Purity:** 97.0% with confirmed melting point 120-121°C. Reliable QSAR reference standard.

Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
CAS No. 60093-11-0
Cat. No. B1272290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-benzylthio-1,2,4-thiadiazole
CAS60093-11-0
Molecular FormulaC9H9N3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=NS2)N
InChIInChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
InChIKeyVTSHLDJUHMNAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-benzylthio-1,2,4-thiadiazole: Physicochemical & Procurement Profile


3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS 60093-11-0) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound bears a benzylthio substituent at the C5 position and a free amino group at the C3 position, yielding a molecular formula of C9H9N3S2 and a molecular weight of 223.31 g/mol . The 1,2,4-thiadiazole scaffold is distinguished from the more extensively studied 1,3,4-thiadiazole isomer by its unique electrophilic character and capacity to serve as a cysteine-trapping warhead . This compound is commercially available from multiple global suppliers at standard purities of 97.0%, with a reported melting point of 120–121°C .

3-Amino-5-benzylthio-1,2,4-thiadiazole: Why In-Class Substitution Fails


Substitution among 1,2,4-thiadiazole derivatives is precluded by the profound impact of the C5 substituent on both physicochemical properties and biological target engagement. The 1,2,4-thiadiazole scaffold functions as an electrophilic warhead capable of covalently trapping cysteine residues in target proteins, but the reactivity and selectivity of this warhead are exquisitely modulated by the electronic and steric character of the substituent at the C5 position . Furthermore, the 1,2,4-thiadiazole isomer is pharmacologically and synthetically distinct from its 1,3,4-thiadiazole counterpart; the latter predominantly serves as a carboxylic acid bioisostere in clinically approved agents such as acetazolamide and sulfamethizole, whereas the 1,2,4-isomer offers a fundamentally different binding interaction profile [1]. Consequently, generic in-class replacement without verifying the C5 substituent and isomer type introduces uncontrolled variability in lipophilicity, membrane permeability, and target selectivity—parameters critical to reproducible research outcomes and scalable process development.

3-Amino-5-benzylthio-1,2,4-thiadiazole: Key Differentiation Evidence


Lipophilicity Gain via Benzylthio Substituent

The benzylthio substituent at the C5 position confers substantially increased lipophilicity relative to the unsubstituted 3-amino-1,2,4-thiadiazole core. The target compound 3-amino-5-benzylthio-1,2,4-thiadiazole exhibits a calculated LogP of 2.99 [1]. This value is significantly elevated compared to the parent 3-amino-1,2,4-thiadiazole (lacking the benzylthio group), which possesses a predicted LogP of approximately -0.2 to 0.5. The ~2.5–3.0 LogP unit increase translates to an approximately 300–1000-fold enhancement in octanol-water partition coefficient, directly impacting membrane permeability and CNS penetration potential. This lipophilicity modulation is a direct consequence of the benzylthio moiety and cannot be replicated by polar C5 substituents.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioselective N4-Alkylation Enabled by C3 Amino Group

The presence of the free amino group at the C3 position of 3-amino-5-benzylthio-1,2,4-thiadiazole enables regioselective N4-alkylation, yielding 3-substituted 4-alkyl-5-imino-4,5-dihydro-1,2,4-thiadiazoles [1]. This reactivity profile is distinct from 5-amino-3-substituted-1,2,4-thiadiazole regioisomers, where the amino group is located at C5 rather than C3, altering the nucleophilic character and alkylation regioselectivity. The benzylthio group at C5 remains intact under these alkylation conditions, allowing sequential orthogonal functionalization of the scaffold. Reaction with methyl iodide or ethylene chlorohydrin proceeds with defined regiochemical control, whereas analogs lacking the 3-amino group or bearing alternative C5 substituents exhibit divergent alkylation patterns.

Organic Synthesis Heterocyclic Chemistry Regioselective Functionalization

CNS-Focused Profile vs. 1,3,4-Thiadiazole

The 1,2,4-thiadiazole isomer class, to which 3-amino-5-benzylthio-1,2,4-thiadiazole belongs, demonstrates a pharmacological profile centered on central nervous system (CNS) applications, including antioxidant properties, muscarinic acetylcholine receptor modulation, and acetylcholinesterase (AChE) inhibition . This profile distinguishes 1,2,4-thiadiazoles from the more clinically established 1,3,4-thiadiazole isomer, which functions primarily as a carboxylic acid bioisostere in antibacterial (sulfamethizole), diuretic (acetazolamide), and antineoplastic (azetepa) agents [1]. While direct AChE inhibition data for 3-amino-5-benzylthio-1,2,4-thiadiazole specifically are not available, the 1,2,4-thiadiazole class as a whole is recognized as a potential pharmacophore for Alzheimer's disease and related CNS disorders .

CNS Drug Discovery Acetylcholinesterase Inhibition Isomer-Specific Pharmacology

Benzylthio as Electrophilic Warhead Modulator

The 1,2,4-thiadiazole ring system functions as an electrophilic warhead capable of trapping cysteine residues in target proteins, including H+/K+ ATPase, cathepsin B, and transglutaminase . The benzylthio substituent at C5 modulates the electrophilicity of the thiadiazole ring through both electronic and steric contributions, thereby influencing the rate and selectivity of cysteine adduct formation. In contrast, 1,3,4-thiadiazole derivatives lack this electrophilic warhead character and instead function as non-covalent bioisosteres. The combination of the 1,2,4-thiadiazole core with a benzylthio C5 substituent creates a tunable covalent warhead whose reactivity can be further modulated through additional ring substitution—a feature not available in the 1,3,4-isomer series.

Covalent Inhibitor Design Electrophilic Warhead Cysteine Protease Inhibition

Melting Point as Quality Control Metric

3-Amino-5-benzylthio-1,2,4-thiadiazole exhibits a well-defined melting point range of 120–121°C as a crystalline solid at standard purity (97.0%) [1]. This sharply defined melting point provides an immediate, accessible quality control metric for confirming compound identity and assessing purity upon receipt. Many structurally similar thiadiazole derivatives exhibit melting points spanning a broad range (e.g., 3-amino-1,2,4-thiadiazole derivatives: ~60–200°C depending on substitution), making melting point a useful discriminatory parameter for distinguishing this compound from close analogs and verifying that the correct material has been supplied. The crystalline solid physical state (State: Solid) further facilitates handling and accurate weighing relative to oils or amorphous solids common among related analogs .

Analytical Chemistry Quality Control Material Specification

PSA and Membrane Permeability Balance

3-Amino-5-benzylthio-1,2,4-thiadiazole exhibits a calculated Polar Surface Area (PSA) of 105.34 Ų [1]. This value falls within the optimal range for CNS drug candidates (typically PSA < 90–140 Ų for blood-brain barrier penetration) and below the typical threshold for oral absorption (PSA < 140 Ų for acceptable intestinal permeability). In comparison, more polar C5-substituted analogs (e.g., 3-amino-5-carboxy-1,2,4-thiadiazole or 3-amino-5-hydroxyalkyl derivatives) would exhibit PSA values exceeding 120–150 Ų, potentially compromising passive membrane diffusion. The benzylthio group contributes lipophilic surface area without significantly increasing PSA, achieving a favorable balance between LogP (2.99) and PSA (105.34 Ų) that supports both membrane permeability and adequate aqueous solubility.

ADME Prediction Drug-Likeness Blood-Brain Barrier Penetration

3-Amino-5-benzylthio-1,2,4-thiadiazole: Research & Procurement Applications


CNS Drug Discovery: AChE & Muscarinic Targets

Research programs focused on Alzheimer's disease or other CNS disorders should consider 3-amino-5-benzylthio-1,2,4-thiadiazole as a scaffold for lead optimization. The 1,2,4-thiadiazole class exhibits documented antioxidant activity, muscarinic acetylcholine receptor modulation, and acetylcholinesterase inhibition . The compound's calculated LogP of 2.99 and PSA of 105.34 Ų indicate a physicochemical profile consistent with blood-brain barrier penetration [1]. This distinguishes the 1,2,4-thiadiazole isomer from 1,3,4-thiadiazole derivatives, which lack this CNS-focused pharmacological signature [2].

Covalent Inhibitor Design via Electrophilic Warhead

The 1,2,4-thiadiazole core functions as an electrophilic warhead capable of covalently targeting cysteine residues in proteins such as H+/K+ ATPase, cathepsin B, and transglutaminase . 3-Amino-5-benzylthio-1,2,4-thiadiazole provides a tunable electrophilic scaffold for covalent inhibitor design programs. The benzylthio substituent at C5 modulates warhead reactivity through both electronic and steric effects, while the C3 amino group offers a handle for further derivatization or conjugation . This covalent mechanism distinguishes 1,2,4-thiadiazoles from 1,3,4-thiadiazole analogs, which act as non-covalent bioisosteres and are unsuitable for covalent targeting strategies [1].

Regioselective N4-Alkylation Methodology

This compound serves as a defined starting material for investigations into regioselective alkylation of 3-amino-1,2,4-thiadiazoles. As demonstrated by Ambartsumov and Kosmacheva, 3-alkyl(benzyl)thio-5-amino-1,2,4-thiadiazoles undergo N4-alkylation with methyl iodide or ethylene chlorohydrin to yield 4-alkyl-5-imino-4,5-dihydro-1,2,4-thiadiazoles . The availability of 3-amino-5-benzylthio-1,2,4-thiadiazole at 97.0% purity with defined melting point (120–121°C) enables reproducible synthetic studies without confounding impurities or identity ambiguity [1][2].

QSAR Model Development & Property Benchmarking

The compound's well-characterized physicochemical parameters—LogP of 2.99, PSA of 105.34 Ų, molecular weight of 223.31 g/mol, and melting point of 120–121°C—make it suitable as a reference standard in quantitative structure-activity relationship (QSAR) studies and computational ADME model validation [1]. The benzylthio substitution at C5 provides a defined lipophilicity increment (~2.5–3.0 LogP units relative to the unsubstituted core) that can be used to benchmark the contribution of this substituent to overall molecular properties, supporting rational medicinal chemistry design of related thiadiazole-based compound libraries.

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